(1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine
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Overview
Description
(1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine is an organic compound characterized by the presence of a dichlorophenyl group attached to a prop-2-enylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichlorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding alcohol or amine through reduction or amination reactions.
Allylation: The intermediate is then subjected to allylation reactions to introduce the prop-2-enyl group.
Chiral Resolution: The final step involves chiral resolution to obtain the (1R)-enantiomer.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In organic synthesis, (1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine can serve as a building block for more complex molecules
Biology and Medicine
The compound may exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of (1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine: can be compared with other dichlorophenyl derivatives, such as (1R)-1-(3,4-Dichlorophenyl)prop-2-enylamine or (1R)-1-(3,5-Dichlorophenyl)prop-2-ynylamine.
Unique Features: The specific positioning of the chlorine atoms and the prop-2-enyl group confer unique chemical and biological properties to this compound, distinguishing it from other similar compounds.
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study for researchers and industrial chemists alike. Further research and exploration of its properties and applications will continue to uncover its potential benefits and uses.
Properties
Molecular Formula |
C9H9Cl2N |
---|---|
Molecular Weight |
202.08 g/mol |
IUPAC Name |
(1R)-1-(3,5-dichlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9Cl2N/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2/t9-/m1/s1 |
InChI Key |
VQBNVBXSZMSTID-SECBINFHSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC(=CC(=C1)Cl)Cl)N |
Canonical SMILES |
C=CC(C1=CC(=CC(=C1)Cl)Cl)N |
Origin of Product |
United States |
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